molecular formula C19H22ClN3O B2394872 6-Chloro-N-[1-(2-phenylethyl)piperidin-4-yl]pyridine-2-carboxamide CAS No. 2224382-14-1

6-Chloro-N-[1-(2-phenylethyl)piperidin-4-yl]pyridine-2-carboxamide

Cat. No.: B2394872
CAS No.: 2224382-14-1
M. Wt: 343.86
InChI Key: ODFITUYAJHLNDD-UHFFFAOYSA-N
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Description

6-Chloro-N-[1-(2-phenylethyl)piperidin-4-yl]pyridine-2-carboxamide is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted pyridine ring and a piperidine moiety linked to a phenylethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-[1-(2-phenylethyl)piperidin-4-yl]pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the piperidine intermediate. The piperidine ring can be synthesized through a series of reactions, including nucleophilic substitution and cyclization. The phenylethyl group is then introduced via a Friedel-Crafts alkylation reaction. The final step involves the coupling of the piperidine intermediate with the chloro-substituted pyridine-2-carboxamide under appropriate reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-[1-(2-phenylethyl)piperidin-4-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to modify the compound’s structure.

    Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

6-Chloro-N-[1-(2-phenylethyl)piperidin-4-yl]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-N-[1-(2-phenylethyl)piperidin-4-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide: Similar structure but with a cyclopropane ring instead of a pyridine ring.

    N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide: Similar structure but with an acetamide group instead of a pyridine-2-carboxamide group.

Uniqueness

6-Chloro-N-[1-(2-phenylethyl)piperidin-4-yl]pyridine-2-carboxamide is unique due to the presence of the chloro-substituted pyridine ring, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

6-chloro-N-[1-(2-phenylethyl)piperidin-4-yl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c20-18-8-4-7-17(22-18)19(24)21-16-10-13-23(14-11-16)12-9-15-5-2-1-3-6-15/h1-8,16H,9-14H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFITUYAJHLNDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=NC(=CC=C2)Cl)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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